1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(7-Oxabicyclo[221]heptan-2-yl)-2,2,2-trifluoroethan-1-one is a compound that features a unique bicyclic structure with an oxygen bridge and a trifluoromethyl ketone group
Preparation Methods
The synthesis of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity. The preparation can also involve catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol, which can then be isomerized .
Chemical Reactions Analysis
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The Baeyer-Villiger oxidation is commonly used to cleave the carbon-carbon bond of the bicyclic structure.
Reduction: Reductive oxa ring opening can generate 3-hydroxycyclohexanone derivatives.
Substitution: Acid-induced ethereal bridge nucleophilic displacements and base-induced ethereal bridge opening are notable reactions.
Common reagents and conditions for these reactions include dinitrogen pentoxide for oxetane ring-opening and electron transfer agents for reductive reactions .
Scientific Research Applications
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets through its bicyclic structure and trifluoromethyl ketone group. This interaction can inhibit specific enzymes or receptors, leading to various biological effects. For example, its inhibition in T-lymphocytes prevents the formation of active transcription factors essential for interleukin-2 gene expression .
Comparison with Similar Compounds
1-(7-Oxabicyclo[2.2.1]heptan-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other similar compounds such as:
7-Oxabicyclo[2.2.1]heptane: This compound lacks the trifluoromethyl ketone group and is primarily used in polymer production.
7-Oxabicyclo[2.2.1]heptene sulfonamides: These derivatives are studied for their potential as selective estrogen receptor downregulators.
Bicyclo[2.2.1]heptan-2-one: This compound has a similar bicyclic structure but different functional groups, leading to different applications.
The uniqueness of this compound lies in its trifluoromethyl ketone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9F3O2 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)7(12)5-3-4-1-2-6(5)13-4/h4-6H,1-3H2 |
InChI Key |
MTMMGNMJWJQZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)C(=O)C(F)(F)F |
Origin of Product |
United States |
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